Cas no 2580221-92-5 (1-benzyl-3-{(tert-butoxy)carbonylamino}-4-cyano-1H-pyrrole-2-carboxylic acid)

2580221-92-5 structure
اسم المنتج:1-benzyl-3-{(tert-butoxy)carbonylamino}-4-cyano-1H-pyrrole-2-carboxylic acid
1-benzyl-3-{(tert-butoxy)carbonylamino}-4-cyano-1H-pyrrole-2-carboxylic acid الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 2580221-92-5
- EN300-27723177
- 1-benzyl-3-{[(tert-butoxy)carbonyl]amino}-4-cyano-1H-pyrrole-2-carboxylic acid
- 1-benzyl-3-{(tert-butoxy)carbonylamino}-4-cyano-1H-pyrrole-2-carboxylic acid
-
- نواة داخلي: 1S/C18H19N3O4/c1-18(2,3)25-17(24)20-14-13(9-19)11-21(15(14)16(22)23)10-12-7-5-4-6-8-12/h4-8,11H,10H2,1-3H3,(H,20,24)(H,22,23)
- مفتاح Inchi: YAGXJDFOEABFPW-UHFFFAOYSA-N
- ابتسامات: O(C(NC1C(C#N)=CN(C=1C(=O)O)CC1C=CC=CC=1)=O)C(C)(C)C
حساب السمة
- نوعية دقيقة: 341.13755610g/mol
- النظائر كتلة واحدة: 341.13755610g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 2
- عدد مستقبلات الهيدروجين بوند: 5
- عدد الذرات الثقيلة: 25
- تدوير ملزمة العد: 6
- تعقيدات: 542
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- طوبولوجي سطح القطب: 104Ų
- إكسلوغ 3: 3
1-benzyl-3-{(tert-butoxy)carbonylamino}-4-cyano-1H-pyrrole-2-carboxylic acid الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27723177-0.5g |
1-benzyl-3-{[(tert-butoxy)carbonyl]amino}-4-cyano-1H-pyrrole-2-carboxylic acid |
2580221-92-5 | 95.0% | 0.5g |
$933.0 | 2025-03-20 | |
Enamine | EN300-27723177-0.05g |
1-benzyl-3-{[(tert-butoxy)carbonyl]amino}-4-cyano-1H-pyrrole-2-carboxylic acid |
2580221-92-5 | 95.0% | 0.05g |
$816.0 | 2025-03-20 | |
Enamine | EN300-27723177-0.25g |
1-benzyl-3-{[(tert-butoxy)carbonyl]amino}-4-cyano-1H-pyrrole-2-carboxylic acid |
2580221-92-5 | 95.0% | 0.25g |
$893.0 | 2025-03-20 | |
Enamine | EN300-27723177-5.0g |
1-benzyl-3-{[(tert-butoxy)carbonyl]amino}-4-cyano-1H-pyrrole-2-carboxylic acid |
2580221-92-5 | 95.0% | 5.0g |
$2816.0 | 2025-03-20 | |
Enamine | EN300-27723177-10g |
1-benzyl-3-{[(tert-butoxy)carbonyl]amino}-4-cyano-1H-pyrrole-2-carboxylic acid |
2580221-92-5 | 10g |
$4176.0 | 2023-09-10 | ||
Enamine | EN300-27723177-1.0g |
1-benzyl-3-{[(tert-butoxy)carbonyl]amino}-4-cyano-1H-pyrrole-2-carboxylic acid |
2580221-92-5 | 95.0% | 1.0g |
$971.0 | 2025-03-20 | |
Enamine | EN300-27723177-2.5g |
1-benzyl-3-{[(tert-butoxy)carbonyl]amino}-4-cyano-1H-pyrrole-2-carboxylic acid |
2580221-92-5 | 95.0% | 2.5g |
$1903.0 | 2025-03-20 | |
Enamine | EN300-27723177-1g |
1-benzyl-3-{[(tert-butoxy)carbonyl]amino}-4-cyano-1H-pyrrole-2-carboxylic acid |
2580221-92-5 | 1g |
$971.0 | 2023-09-10 | ||
Enamine | EN300-27723177-0.1g |
1-benzyl-3-{[(tert-butoxy)carbonyl]amino}-4-cyano-1H-pyrrole-2-carboxylic acid |
2580221-92-5 | 95.0% | 0.1g |
$855.0 | 2025-03-20 | |
Enamine | EN300-27723177-10.0g |
1-benzyl-3-{[(tert-butoxy)carbonyl]amino}-4-cyano-1H-pyrrole-2-carboxylic acid |
2580221-92-5 | 95.0% | 10.0g |
$4176.0 | 2025-03-20 |
1-benzyl-3-{(tert-butoxy)carbonylamino}-4-cyano-1H-pyrrole-2-carboxylic acid الوثائق ذات الصلة
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
3. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
-
Jacques Goulpeau,Barbara Lonetti,Daniel Trouchet,Armand Ajdari,Patrick Tabeling Lab Chip, 2007,7, 1154-1161
2580221-92-5 (1-benzyl-3-{(tert-butoxy)carbonylamino}-4-cyano-1H-pyrrole-2-carboxylic acid) منتجات ذات صلة
- 94946-79-9(3-methoxy-4-(2-methoxy-2-oxoethoxy)benzoic acid)
- 1821771-15-6((3S)-N-methylpyrrolidine-3-carboxamide hydrochloride)
- 2171147-79-6(4-(2S,3S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylpentanamidobutanoic acid)
- 1805747-98-1(Methyl 2-methyl-5-propionylbenzoate)
- 1261467-10-0(2-Bromomethyl-4-chloro-4'-(trifluoromethyl)biphenyl)
- 2567597-94-6(Benzyl 3-ethyl-3-(hydroxymethyl)piperidine-1-carboxylate)
- 37631-93-9(2-(4-aminothian-4-yl)acetic acid)
- 2171415-75-9(1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoyl-octahydro-1H-indole-6-carboxylic acid)
- 2228237-36-1((1-{bicyclo2.2.1hept-5-en-2-yl}cyclohexyl)methanamine)
- 856107-05-6(Saccharin, sodium salt hydrate)
الموردين الموصى بهم
Zouping Mingyuan Import and Export Trading Co., Ltd
عضو ذهبي
مورد الصين
مُحْضِر

Jinan Hanyu Chemical Co.,Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة

Shanghai Joy Biotech Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة

PRIBOLAB PTE.LTD
عضو ذهبي
مورد الصين
مُحْضِر
